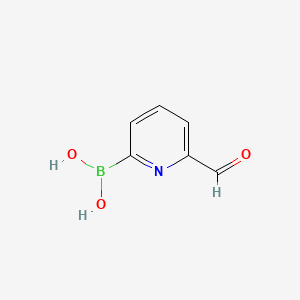

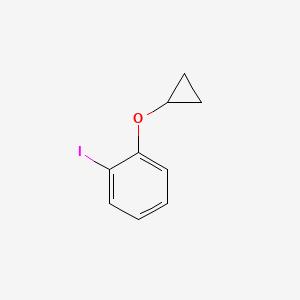

1-Cyclopropoxy-2-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Cyclopropoxy-2-iodobenzene” is a chemical compound with the molecular formula C9H9IO . It has a molecular weight of 260.07 g/mol . The IUPAC name for this compound is 1-cyclopropyloxy-2-iodobenzene .

Molecular Structure Analysis

The InChI code for “1-Cyclopropoxy-2-iodobenzene” is 1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 . The canonical SMILES representation is C1CC1OC2=CC=CC=C2I .

Physical And Chemical Properties Analysis

“1-Cyclopropoxy-2-iodobenzene” has a molecular weight of 260.07 g/mol . It has a computed XLogP3 value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 259.96981 g/mol . The topological polar surface area is 9.2 Ų . It has a heavy atom count of 11 .

Applications De Recherche Scientifique

Ring-Opening Dichlorination

Donor-acceptor cyclopropanes, potentially related to the cyclopropoxy group in 1-Cyclopropoxy-2-iodobenzene, react with iodobenzene dichloride to afford ring-opened products. This reaction demonstrates the utility of iodobenzene derivatives in introducing halogen atoms adjacent to donor and acceptor groups, which could be relevant for derivatives of 1-Cyclopropoxy-2-iodobenzene (Garve et al., 2014).

Novel Cycloadditions

Iodobenzene compounds have been used to mediate [3+2] cycloaddition reactions under mild conditions. This method could potentially be applied to synthesize complex cyclic structures from 1-Cyclopropoxy-2-iodobenzene derivatives, showcasing the compound's potential in constructing novel organic frameworks (Le‐Ping Liu et al., 2007).

Oxidative Cyclization for Cyclopropane Synthesis

Iodobenzene-catalyzed reactions have been developed for oxidative cyclization, leading to the synthesis of highly functionalized cyclopropanes. This application illustrates the role of iodobenzene derivatives in facilitating cyclization reactions, potentially relevant to modifications of 1-Cyclopropoxy-2-iodobenzene (Yang Li et al., 2020).

Intramolecular Cyclopropanation

The utility of iodobenzene derivatives in intramolecular cyclopropanation reactions to obtain spirocyclopropylpyrazolones suggests potential applications for 1-Cyclopropoxy-2-iodobenzene in synthesizing spirocyclic compounds. These methodologies could be adapted for the synthesis of complex organic molecules with cyclopropoxy groups (P. Mukherjee & Asish R. Das, 2017).

Mécanisme D'action

Target of Action

This compound is a derivative of iodobenzene, which is known to be used as an intermediate in organic synthesis . .

Mode of Action

The mode of action of 1-Cyclopropoxy-2-iodobenzene is also not well-documented. As a derivative of iodobenzene, it may share some of the chemical properties and reactivity of iodobenzene. Iodobenzene is known to be more reactive than bromobenzene or chlorobenzene because the bond between carbon and iodine is weaker than the bond between carbon and either bromine or chlorine . .

Biochemical Pathways

Iodobenzene, a related compound, is used as an intermediate in organic synthesis

Pharmacokinetics

The compound is a colorless liquid

Result of Action

As a derivative of iodobenzene, it may share some of the chemical properties and reactivity of iodobenzene

Action Environment

Iodobenzene, a related compound, is known to be released into the environment through various waste streams . It has a vapor pressure of 1.06 mm Hg at 25 °C, suggesting that if released into the air, it would exist primarily as a vapor . .

Propriétés

IUPAC Name |

1-cyclopropyloxy-2-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTCTUAQNPBNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)